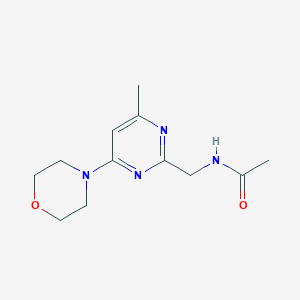
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
The compound N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, part of a class of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, has been synthesized and evaluated for in vitro antibacterial and antifungal activities. Studies demonstrate that specific compounds within this class exhibit excellent antibacterial activity against strains such as beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas. Additionally, these compounds show inhibition against fungal strains like Aspergillus flavus, Microsporum gypseum, Mucor, and Rhizopus, highlighting their potential as antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
DNA and Protein Binding Studies
Another area of research involving derivatives of this compound includes the study of DNA-binding interactions and protein-binding interactions. Novel paracetamol derivatives synthesized through a reaction involving morpholine/piperidine and benzaldehyde have been explored for their ability to interact with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) via intercalation and static quenching mechanisms, respectively. These interactions are crucial for understanding the potential therapeutic applications of these compounds, including their role in drug design and development (Raj, 2020).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for viral infections. The compound's ability to decrease viral load and increase survival in infected mice showcases its therapeutic promise (Ghosh et al., 2008).
Corrosion Inhibition
Research has also investigated the use of this compound derivatives as corrosion inhibitors. Specifically, N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its effect on mild steel in a hydrochloric acid medium. The compound exhibited more than 90% inhibition efficiency, indicating its potential as a protective agent against metal corrosion. Such studies are vital for industrial applications where corrosion resistance is crucial (Nasser & Sathiq, 2016).
Antioxidant Activity
Additionally, the free radical scavenging activity of related compounds, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has been explored. This compound exhibits significant antioxidant activity, comparable to that of known antioxidants BHT and BHA. The study suggests that certain sites within the molecule are more active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant antioxidant mechanisms in different phases (Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPOWBSJECOOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

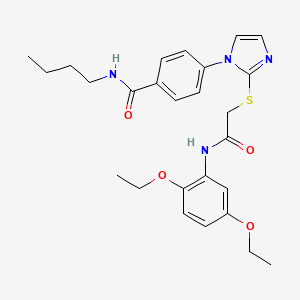
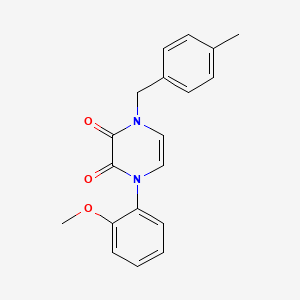
![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)
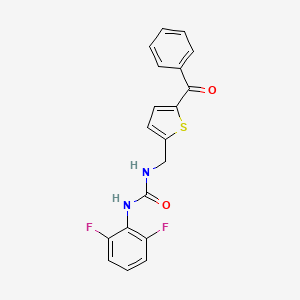
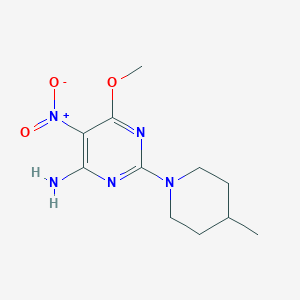
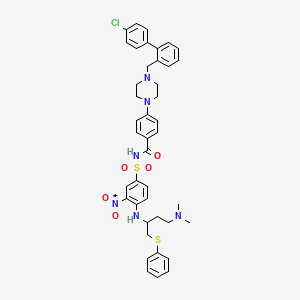
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

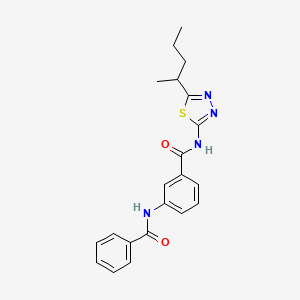
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
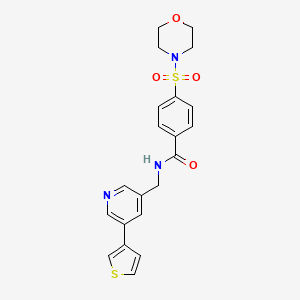
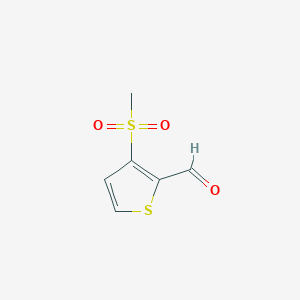
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)